molecular formula C16H23N7 B6437282 N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549054-12-6

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6437282
CAS RN: 2549054-12-6
M. Wt: 313.40 g/mol
InChI Key: XWYYNNUJHJGEIF-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a small molecule that has a variety of applications in scientific research. It is a piperazinyl derivative of trimethylpyrimidine and has been used in a range of studies, from biochemistry to physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as a model compound for studying the interactions between small molecules and proteins, as well as for studying the structure and function of enzymes. It has also been used to study the effects of small molecules on cell growth and development, as well as their effects on gene expression.

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is not fully understood. However, it is believed to interact with proteins and enzymes in the body to modulate their activity. It is also thought to interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has antimicrobial activity, and can inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to modulate the activity of enzymes involved in signal transduction pathways and to modulate the expression of genes involved in cell growth and development.

Advantages and Limitations for Lab Experiments

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively easy to synthesize and can be prepared in large quantities. However, it is also relatively expensive and may not be suitable for large-scale experiments. In addition, its effects on cell growth and gene expression have not been fully elucidated, so its use in experiments should be carefully considered.

Future Directions

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has a variety of potential future applications. Further research could be conducted to better understand its mechanism of action and to identify new therapeutic targets. Another potential area of research is to investigate its effects on cell signaling pathways and to develop new compounds with improved pharmacological properties. In addition, further studies could be conducted to explore its potential as an antimicrobial agent and to develop new treatments for bacterial and fungal infections. Finally, further studies could be conducted to examine its potential as an anti-cancer drug and to develop new treatments for cancer.

Synthesis Methods

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is synthesized through a series of reactions starting with trimethylpyrimidine. The trimethylpyrimidine is first reacted with 3-methylpyrazin-2-yl chloride in the presence of a base to form a substituted piperazinyl derivative. This is then reacted with N-bromosuccinimide to form a brominated intermediate, which is then reacted with sodium tert-butoxide to form the final product.

properties

IUPAC Name

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-11-14(21(3)4)20-16(19-12)23-9-7-22(8-10-23)15-13(2)17-5-6-18-15/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYYNNUJHJGEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

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